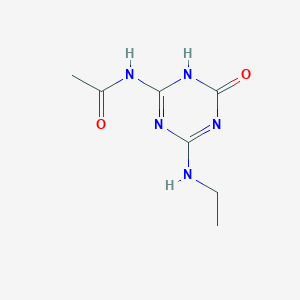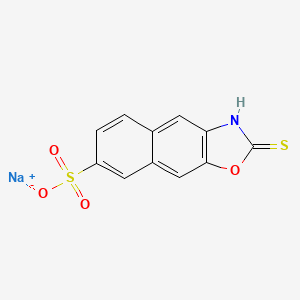
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene is a complex organic compound that belongs to the class of anthracene derivatives Anthracene is an aromatic hydrocarbon consisting of three fused benzene rings, which imparts unique photophysical and photochemical properties to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene typically involves multiple steps, starting from commercially available anthracene. One common method involves the functionalization of anthracene at the 1,8-positions, followed by the introduction of the oxazoline moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide. The oxazoline rings are introduced through cyclization reactions involving benzylamine and glyoxal derivatives .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings, introducing nitro or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Nitroanthracene, halogenated anthracene.
科学的研究の応用
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:
作用機序
The mechanism of action of 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene involves its interaction with molecular targets through its aromatic and oxazoline moieties. The compound can intercalate into DNA, disrupting the replication process in cancer cells. Additionally, its ability to form coordination complexes with metal ions can lead to the generation of reactive oxygen species, inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1,8-Bis(dimesitylboryl)anthracene: Similar in structure but contains boron atoms instead of oxazoline rings.
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs and OFETs.
Anthraquinone: An oxidized form of anthracene with applications in dyes and pigments.
Uniqueness
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene is unique due to its combination of aromatic and oxazoline functionalities, which impart distinct photophysical properties and biological activities. Its ability to form stable coordination complexes and its strong fluorescence make it particularly valuable in scientific research and industrial applications .
特性
分子式 |
C34H28N2O2 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
(4S)-4-benzyl-2-[8-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C34H28N2O2/c1-3-9-23(10-4-1)17-27-21-37-33(35-27)29-15-7-13-25-19-26-14-8-16-30(32(26)20-31(25)29)34-36-28(22-38-34)18-24-11-5-2-6-12-24/h1-16,19-20,27-28H,17-18,21-22H2/t27-,28-/m0/s1 |
InChIキー |
AHMVYGFZXOYKGO-NSOVKSMOSA-N |
異性体SMILES |
C1[C@@H](N=C(O1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
正規SMILES |
C1C(N=C(O1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)

![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)


![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)

![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
